molecular formula C9H9NO2S B12618778 2-(Ethylsulfonyl)benzonitrile CAS No. 918812-08-5

2-(Ethylsulfonyl)benzonitrile

Cat. No.: B12618778
CAS No.: 918812-08-5
M. Wt: 195.24 g/mol
InChI Key: YRGWLORKNGBAAH-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)benzonitrile is an organic compound characterized by the presence of an ethylsulfonyl group attached to a benzonitrile moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted benzonitrile derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various nucleophilic addition reactions. The ethylsulfonyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethylsulfonyl)benzonitrile is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

918812-08-5

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

2-ethylsulfonylbenzonitrile

InChI

InChI=1S/C9H9NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3

InChI Key

YRGWLORKNGBAAH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C#N

Origin of Product

United States

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